

A Comparative Guide to Menin-MLL Inhibitors in Preclinical and Clinical Development

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Compound of Interest

Compound Name: (1s,4s)-Menin-MLL inhibitor-23

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A direct comparison of the efficacy of **(1s,4s)-Menin-MLL inhibitor-23** with other menin inhibitors is not possible at this time due to the lack of publicly available experimental data for this specific compound. Our comprehensive search for efficacy data for **(1s,4s)-Menin-MLL inhibitor-23**, also described as "Example 99A" in patent WO2017214367A1, did not yield any quantitative biological data such as IC50 or in vivo activity.[1][2][3]

This guide, therefore, provides an objective comparison of several other prominent menin inhibitors with available preclinical and clinical data: Revumenib (SNDX-5613), Ziftomenib (KO-539), MI-3454, and VTP-50469. These inhibitors are currently under investigation for the treatment of acute leukemias harboring MLL1 (KMT2A) rearrangements or NPM1 mutations.

Mechanism of Action: Disrupting the Menin-MLL Interaction

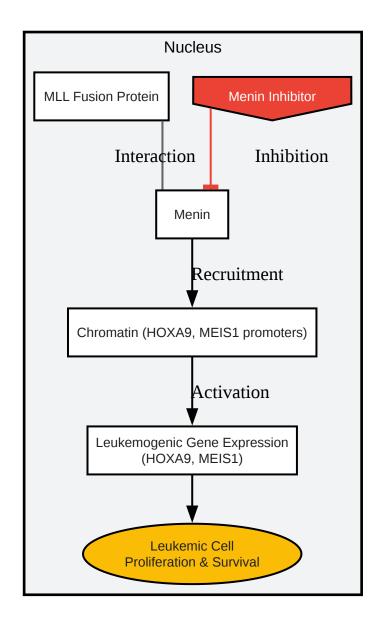
Menin is a scaffold protein that plays a crucial role in the regulation of gene transcription. In the context of MLL-rearranged (MLL-r) and NPM1-mutated acute leukemias, menin interacts with the MLL1 fusion protein, a product of chromosomal translocation. This interaction is essential for the recruitment of the MLL1 fusion protein complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[4][5] These genes are critical for maintaining the proliferation and survival of leukemia cells.

Menin inhibitors are small molecules designed to disrupt the protein-protein interaction between menin and the MLL1 fusion protein. By binding to a pocket on menin that is critical for



this interaction, these inhibitors prevent the recruitment of the MLL1 fusion protein to its target genes. This leads to the downregulation of HOXA9 and MEIS1 expression, ultimately inducing differentiation and apoptosis in leukemia cells.

Below is a diagram illustrating the signaling pathway targeted by menin inhibitors.



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Figure 1. Mechanism of action of menin inhibitors.

Comparative Efficacy Data



The following tables summarize the available quantitative data for the selected menin inhibitors. The data is primarily from in vitro studies on various MLL-rearranged leukemia cell lines.

In Vitro Potency of Menin Inhibitors

Inhibitor	Target	Ki (nM)	Cell Line	IC50 / GI50 (nM)	Citation(s)
Revumenib (SNDX-5613)	Menin-MLL	0.149	MV-4-11	10-20	[6]
RS4;11	10-20	[6]	<u></u>		
MOLM-13	10-20	[6]	<u></u>		
KOPN-8	10-20	[6]			
Ziftomenib (KO-539)	Menin-MLL	-	MOLM-13	Low nM	[7]
MV-4-11	Low nM	[7]			
OCI-AML2	Low nM	[7]			
OCI-AML3 (NPM1- mutant)	Low nM	[7]	_		
MI-3454	Menin-MLL1	-	MV-4-11 (MLL-AF4)	7-27	
MOLM-13 (MLL-AF9)	7-27				
KOPN-8 (MLL-ENL)	7-27				
VTP-50469	Menin-MLL	0.104	MV-4-11	10	[8][9]
MOLM-13	~20				
RS4;11	~20				



IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) indicates the binding affinity of the inhibitor to its target.

In Vivo Efficacy of Menin Inhibitors

Inhibitor	Animal Model	Dosing	Key Findings	Citation(s)
MI-3454	MV-4-11 xenograft	100 mg/kg, p.o., b.i.d.	Induced leukemia regression and significantly prolonged survival.	
MLL-rearranged PDX	100 mg/kg, p.o., b.i.d.	Induced complete remission or blocked leukemia progression.		
VTP-50469	MLL-rearranged ALL PDX	30-60 mg/kg, p.o., b.i.d.	Dramatic reduction of leukemia burden and long-term disease-free survival in some models.	[5]
MLL-rearranged AML PDX	30-60 mg/kg, p.o., b.i.d.	Significant reduction of leukemia burden.	[5]	

PDX (Patient-Derived Xenograft) models involve the implantation of human tumor tissue into immunodeficient mice.

Experimental Protocols



Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of menin inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

- Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 μL of culture medium.[8]
- Compound Treatment: Cells are treated with a serial dilution of the menin inhibitor or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]
- MTT Addition: 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[10]
- Formazan Solubilization: The formazan crystals are solubilized by adding 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[10]
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]
- Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50/GI50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Studies

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.

Protocol Outline:



- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection
 of human cells.
- Cell Implantation: Leukemia cells (e.g., 5 x 10⁶ MV-4-11 cells) are injected intravenously or subcutaneously into the mice.[11]
- Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly
 using calipers. For disseminated leukemia models, disease progression is monitored by
 bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for
 the presence of human leukemic cells (hCD45+).[11]
- Drug Administration: Once tumors are established or leukemia is detectable, mice are randomized into treatment and control groups. The menin inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[5]
- Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are often collected to assess leukemia burden.[5]

Below is a diagram illustrating a general experimental workflow for evaluating menin inhibitors.



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Figure 2. General workflow for menin inhibitor evaluation.

Conclusion

While a direct comparison with **(1s,4s)-Menin-MLL inhibitor-23** is not feasible due to the absence of public data, this guide provides a comparative overview of other key menin inhibitors. Revumenib, Ziftomenib, MI-3454, and VTP-50469 all demonstrate potent in vitro activity against MLL-rearranged leukemia cell lines and promising in vivo efficacy in preclinical



models. The ongoing clinical trials for Revumenib and Ziftomenib will provide further insights into the therapeutic potential of this class of inhibitors for patients with MLL-rearranged and NPM1-mutated acute leukemias. Further disclosure of experimental data for emerging compounds like (1s,4s)-Menin-MLL inhibitor-23 will be essential for a comprehensive understanding of the therapeutic landscape of menin inhibition.

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